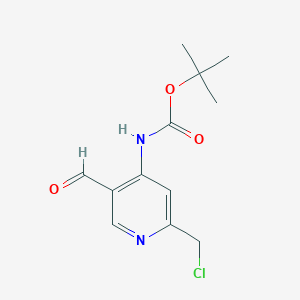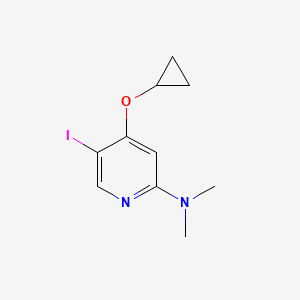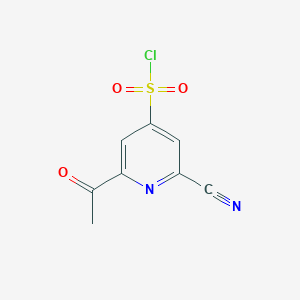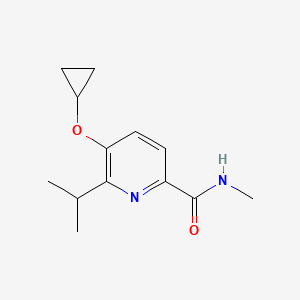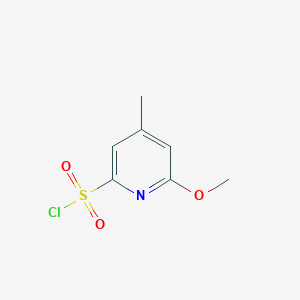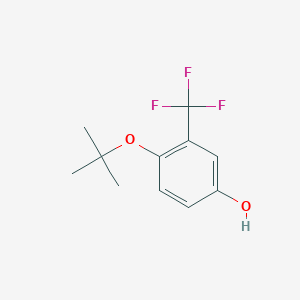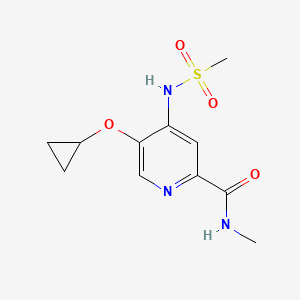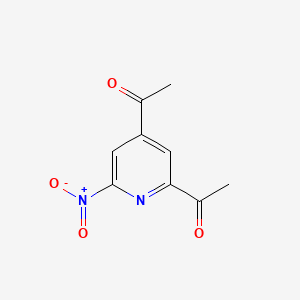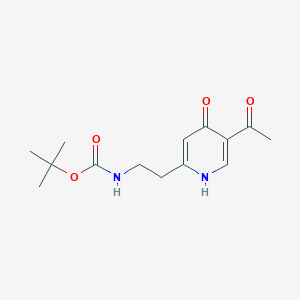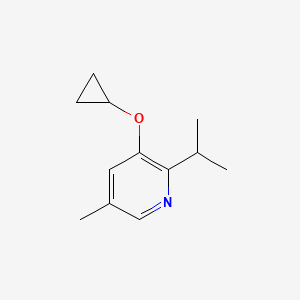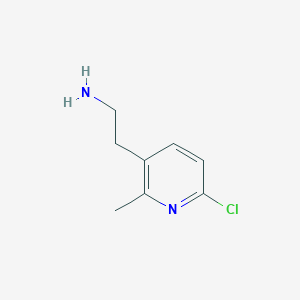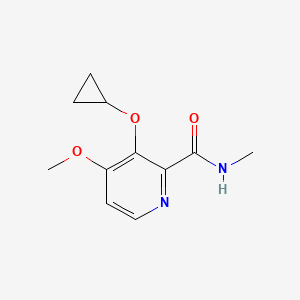
3-Cyclopropoxy-4-methoxy-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-methoxy-N-methylpicolinamide is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is a derivative of picolinamide, featuring a cyclopropoxy group at the 3-position, a methoxy group at the 4-position, and an N-methyl group on the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-methoxy-N-methylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopropoxy-4-methoxypyridine and N-methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-methoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinamide derivatives.
Scientific Research Applications
3-Cyclopropoxy-4-methoxy-N-methylpicolinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: It inhibits pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-Methylpicolinamide-4-thiol Derivatives: These compounds have similar structures but with a thiol group instead of a methoxy group.
Phthalazine Derivatives: These compounds share structural similarities and are also investigated for their anticancer properties.
Uniqueness
3-Cyclopropoxy-4-methoxy-N-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy and methoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O3/c1-12-11(14)9-10(16-7-3-4-7)8(15-2)5-6-13-9/h5-7H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
VUGOQAZFUPTMLV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1OC2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


